1-(1H-pyrazol-4-yl)piperidin-4-amine
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Overview
Description
1-(1H-pyrazol-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring
Preparation Methods
The synthesis of 1-(1H-pyrazol-4-yl)piperidin-4-amine typically involves the reaction of pyrazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of 1H-pyrazole-4-carboxylic acid, which is reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(1H-pyrazol-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole and piperidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole or piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole and piperidine derivatives.
Scientific Research Applications
1-(1H-pyrazol-4-yl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which 1-(1H-pyrazol-4-yl)piperidin-4-amine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, leading to changes in their function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
1-(1H-pyrazol-4-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(1H-pyrazol-4-yl)piperidin-3-amine: This compound has a similar structure but with the amine group positioned differently on the piperidine ring.
1-(1H-pyrazol-4-yl)piperidin-4-carboxamide: This compound features a carboxamide group instead of an amine group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural configuration, which allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C8H14N4/c9-7-1-3-12(4-2-7)8-5-10-11-6-8/h5-7H,1-4,9H2,(H,10,11) |
InChI Key |
WFSWCOBDQCMBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CNN=C2 |
Origin of Product |
United States |
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